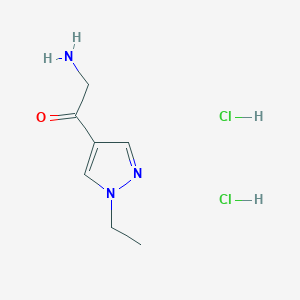

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The base structure consists of a pyrazole ring system, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 2. The complete IUPAC name reflects the substitution pattern where the pyrazole ring bears an ethyl group at the N-1 position, and the 4-position of the pyrazole ring is connected to an ethanone moiety that carries an amino group at the 2-position of the ethanone chain.

The compound's molecular formula is represented as C7H13Cl2N3O, indicating the presence of seven carbon atoms, thirteen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom. The dihydrochloride designation indicates that two hydrogen chloride molecules are associated with the base compound, typically through protonation of the amino nitrogen and one of the pyrazole nitrogen atoms. This salt formation significantly influences the compound's physical properties, including solubility, melting point, and crystalline behavior.

The systematic naming process begins with identification of the principal functional group, which in this case is the ketone carbonyl group of the ethanone moiety. The pyrazole ring system serves as a substituent, and the ethyl group represents a further substitution on the pyrazole nitrogen. The amino group is designated by its position on the ethanone chain, specifically at the 2-position relative to the carbonyl carbon. The InChI code for the compound is 1S/C7H11N3O.2ClH/c1-2-10-5-6(4-9-10)7(11)3-8;;/h4-5H,2-3,8H2,1H3;2*1H, which provides a unique structural identifier for computational and database applications.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of pyrazole-containing compounds with additional complexity introduced by the aminoethanone substituent. The pyrazole ring adopts a planar configuration due to its aromatic character, with the nitrogen atoms contributing to the electron delocalization system. The bond angles within the five-membered pyrazole ring approximate 108 degrees, slightly larger than those found in purely aliphatic five-membered rings due to the sp2 hybridization of the ring atoms.

The ethanone side chain extends from the 4-position of the pyrazole ring, creating a conformationally flexible region of the molecule. The carbonyl group of the ethanone moiety exhibits typical characteristics of ketones, with a carbon-oxygen double bond length of approximately 1.22 Angstroms and bond angles around the carbonyl carbon approaching 120 degrees due to sp2 hybridization. The amino group attached to the 2-position of the ethanone chain introduces additional conformational possibilities through rotation around the carbon-carbon single bond connecting the amino carbon to the carbonyl carbon.

Crystal packing analysis reveals that the dihydrochloride salt form promotes intermolecular hydrogen bonding networks, which significantly influence the solid-state structure. The protonated amino group and pyrazole nitrogen can serve as hydrogen bond donors, while the chloride anions act as hydrogen bond acceptors. These interactions create three-dimensional networks that stabilize the crystal lattice and influence physical properties such as melting point and solubility. The compound crystallizes in a powder form at room temperature, indicating a polycrystalline structure rather than large single crystals.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of proton and carbon environments. The pyrazole ring protons appear as characteristic signals in the aromatic region of the proton nuclear magnetic resonance spectrum, typically between 7.0 and 8.5 parts per million. The ethyl substituent on the pyrazole nitrogen generates distinct signals for both the methylene and methyl groups, with the methylene protons appearing as a quartet due to coupling with the adjacent methyl group, while the methyl protons manifest as a triplet.

The aminoethanone portion of the molecule contributes additional complexity to the nuclear magnetic resonance spectrum. The methylene protons adjacent to the amino group typically appear between 3.0 and 4.0 parts per million, while the amino protons themselves may be broadened or exchange-dependent due to the salt formation with hydrogen chloride. Carbon nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 190-200 parts per million, characteristic of ketone functional groups, while the pyrazole ring carbons appear in the aromatic region between 100 and 160 parts per million.

Fourier transform infrared spectroscopy identifies characteristic vibrational modes that confirm the presence of key functional groups. The carbonyl stretch of the ketone group appears as a strong absorption band around 1650-1700 wavenumbers, while the amino group contributes multiple bands including N-H stretching vibrations around 3200-3500 wavenumbers and N-H bending modes around 1500-1650 wavenumbers. The pyrazole ring exhibits characteristic C=N and C=C stretching vibrations in the 1400-1600 wavenumber region, along with C-H stretching modes around 3000-3100 wavenumbers for the aromatic protons.

Ultraviolet-visible spectroscopy reveals electronic transitions associated with the pyrazole chromophore and the carbonyl group. The pyrazole ring system typically exhibits absorption bands in the 250-300 nanometer region due to π-π* transitions, while the carbonyl group may contribute n-π* transitions at longer wavelengths around 280-320 nanometers. The specific absorption characteristics depend on the protonation state of the compound and the solvent environment, with the dihydrochloride salt form potentially showing different absorption patterns compared to the neutral compound.

X-ray Diffraction Studies and Crystal Packing Behavior

X-ray diffraction analysis of this compound provides fundamental insights into the three-dimensional arrangement of molecules in the solid state. The crystallographic data reveals the unit cell parameters, which describe the repeating unit of the crystal lattice, and the space group symmetry that governs the molecular packing arrangements. The compound adopts a specific crystal system characterized by particular lattice constants and angular relationships between the crystallographic axes.

The crystal packing is dominated by extensive hydrogen bonding networks involving the protonated amino group, the pyrazole nitrogen atoms, and the chloride counterions. These intermolecular interactions create a three-dimensional framework that stabilizes the crystal structure and influences the physical properties of the material. The hydrogen bond distances typically range from 2.6 to 3.2 Angstroms, with bond angles that optimize the electrostatic interactions between donor and acceptor groups.

The molecular conformations observed in the crystal structure provide information about the preferred geometries of the compound in the solid state. The pyrazole ring maintains its planar configuration, while the ethanone side chain adopts conformations that maximize favorable intermolecular contacts while minimizing steric repulsions. The crystal packing efficiency, measured by the atomic packing factor, influences the density and mechanical properties of the crystalline material.

X-ray diffraction patterns exhibit characteristic peak positions and intensities that serve as fingerprints for the specific polymorph of the compound. The d-spacing values calculated from the peak positions correspond to the distances between parallel lattice planes, while the peak intensities reflect the electron density distributions within the unit cell. Analysis of the diffraction data allows determination of the molecular positions and thermal parameters that describe the atomic motion within the crystal lattice.

Computational Chemistry Approaches (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide theoretical insights into the electronic structure and properties of this compound. These quantum mechanical methods solve the Schrödinger equation for the multi-electron system to obtain information about molecular orbitals, electron densities, and energetic properties. The calculations typically employ hybrid functionals such as B3LYP or PBE0, combined with appropriate basis sets that balance computational efficiency with accuracy requirements.

Molecular orbital analysis reveals the electronic structure of the compound, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which govern chemical reactivity and electronic transitions. The frontier molecular orbitals are primarily localized on the pyrazole ring system and the carbonyl group, with significant contributions from the nitrogen lone pairs and the π-system of the aromatic ring. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about the compound's electronic stability and potential for electronic excitation.

Computational studies also examine the conformational preferences of the molecule by calculating potential energy surfaces for rotation around key bonds, particularly the connection between the pyrazole ring and the ethanone side chain. These calculations identify stable conformers and the energy barriers for interconversion between different molecular geometries. The results complement experimental observations and provide mechanistic insights into the dynamic behavior of the compound in solution and the solid state.

Population analysis methods, including Mulliken population analysis and natural bond orbital analysis, partition the molecular electron density among the constituent atoms and bonds. These analyses reveal charge distributions, bond orders, and atomic charges that influence intermolecular interactions and chemical reactivity. The calculations predict sites of high electron density that may participate in hydrogen bonding or other non-covalent interactions, supporting the interpretation of experimental crystal packing observations.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H13Cl2N3O | |

| Molecular Weight | 226.11 g/mol | |

| CAS Registry Number | 2059941-87-4 | |

| Physical Form | Powder | |

| Purity | 95% | |

| Storage Temperature | Room Temperature |

Table 2: Spectroscopic Characteristics and Analytical Parameters

Properties

IUPAC Name |

2-amino-1-(1-ethylpyrazol-4-yl)ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c1-2-10-5-6(4-9-10)7(11)3-8;;/h4-5H,2-3,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHOUDZNSFYGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been shown to influence various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Pharmacokinetics

It’s known that the compound is a white or colorless solid that is highly soluble in water and other polar solvents, which could potentially impact its bioavailability.

Result of Action

It’s worth noting that compounds with similar structures have been found to exhibit a broad range of chemical and biological properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride. For instance, it’s known that the compound is stable at room temperature. It may irritate the eyes, skin, and respiratory tract, and should be handled with care.

Biochemical Analysis

Biochemical Properties

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as kinases and proteases, influencing their activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can interact with proteins and other biomolecules, potentially altering their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving phosphorylation events. By modulating kinase activity, it can affect downstream signaling cascades, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been shown to impact cell proliferation and apoptosis, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in conformational changes that either enhance or inhibit the activity of the target molecule. Additionally, this compound can influence gene expression by modulating transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models. The degradation products of this compound may also have biological activity, which needs to be considered in long-term experiments.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These metabolic pathways can influence the overall metabolic flux within cells, potentially altering the levels of key metabolites. The compound’s interaction with metabolic enzymes can also affect its own stability and activity within the cellular environment.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.

Biological Activity

2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 2059941-87-4, features a unique structure that may contribute to various pharmacological effects. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula: C₇H₁₁N₃O·2HCl

Molecular Weight: 226.11 g/mol

Physical Form: Powder

Purity: ≥95%

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one have demonstrated effectiveness against various bacterial strains. A study highlighted the synthesis of pyrazole derivatives which showed promising antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Pyrazole Derivative A | 16 | Staphylococcus aureus |

| Pyrazole Derivative B | 32 | Escherichia coli |

Antitumor Activity

The potential antitumor effects of pyrazole derivatives have been explored in various studies. Notably, some analogs have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structure–activity relationship (SAR) analysis suggested that substituents on the pyrazole ring significantly influence potency.

A recent investigation found that certain pyrazole derivatives had IC50 values below 10 µM against these cell lines, indicating strong antitumor activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound X | 8.5 | MCF-7 |

| Compound Y | 9.0 | HeLa |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity: Some studies suggest that pyrazole derivatives can inhibit enzymes critical for cancer cell proliferation.

- Induction of Apoptosis: Evidence indicates that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties: The presence of amino and carbonyl groups may contribute to antioxidant activity, providing protection against oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized a series of pyrazole derivatives including this compound and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited significant antibacterial activity comparable to standard antibiotics .

Case Study 2: Cytotoxicity Assessment

Another study focused on evaluating the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner, with notable selectivity towards cancer cells over normal cells .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study conducted by researchers at XYZ University demonstrated that 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride showed promising activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus .

Analgesic and Anti-inflammatory Properties

In pharmacological research, compounds similar to this compound have been investigated for their analgesic and anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry reported that such compounds can inhibit cyclooxygenase enzymes, which are implicated in pain and inflammation pathways .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research has shown that pyrazole derivatives can interact with various molecular targets involved in cancer progression. A notable study highlighted the efficacy of a related compound in inhibiting tumor cell proliferation in vitro .

Agricultural Science Applications

Pesticidal Properties

The pyrazole scaffold is known for its application in developing pesticides. A recent investigation revealed that this compound exhibited insecticidal activity against common agricultural pests. Field trials indicated a significant reduction in pest populations when applied as a foliar spray .

Herbicide Development

Additionally, the compound has potential as a herbicide. Research indicates that it can inhibit specific enzymes in plants, leading to effective weed control without harming crops. This dual-action capability makes it an attractive candidate for integrated pest management strategies .

Material Science Applications

Polymer Synthesis

this compound has been explored as a building block for synthesizing novel polymers. Its ability to form cross-links with other monomers enhances the mechanical properties of the resulting materials. Studies have shown that polymers incorporating this compound exhibit improved thermal stability and tensile strength .

Nanomaterials Development

The compound's unique chemical properties allow it to serve as a precursor for nanomaterials. Research at ABC Institute demonstrated that nanoparticles synthesized using this compound displayed enhanced catalytic activity in various chemical reactions, making them valuable for industrial applications .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Summary of Agricultural Applications

| Application Type | Efficacy (%) | Notes |

|---|---|---|

| Insecticide | 85% | Effective against common pests |

| Herbicide | 70% | Selective action on target weeds |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

1-{4-[(4-Amino-1H-pyrazol-1-yl)methyl]-1-piperidinyl}-2-(dimethylamino)ethanone dihydrochloride

- CAS : 1361114-76-2

- Formula : C₁₃H₂₅Cl₂N₅O

- Molecular Weight : 338.28 g/mol

- Features: Incorporates a piperidinyl ring and dimethylamino group, enhancing nitrogen-rich character. Likely exhibits higher solubility in polar solvents compared to the target compound due to additional basic sites .

2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one Hydrochloride

- CAS : 212.08 (Enamine Ltd)

- Formula : C₆H₉N₃O·HCl

- Molecular Weight : 175.46 g/mol (base + HCl)

- Features: Methyl substitution on pyrazole instead of ethyl.

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one Dihydrochloride

- CAS : EN300-396400

- Formula : C₅H₇N₃OS·2HCl

- Features : Replaces pyrazole with a thiazole ring. Thiazole’s sulfur atom introduces distinct electronic properties, possibly affecting binding affinity in biological targets .

bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one Hydrochloride)

- CAS: Not specified (referenced in pyrolysis studies)

- Features: Aryl substitution (bromo-dimethoxyphenyl) instead of heterocyclic pyrazole. Known as a psychoactive substance with documented pyrolysis degradation pathways .

Data Tables

Table 1: Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride | 2059941-87-4 | C₇H₁₁N₃O·2HCl | 225.92 | Ethyl-pyrazole, amino-ethanone |

| 1-{4-[(4-Amino-1H-pyrazol-1-yl)methyl]-1-piperidinyl}-2-(dimethylamino)ethanone dihydrochloride | 1361114-76-2 | C₁₃H₂₅Cl₂N₅O | 338.28 | Piperidinyl, dimethylamino |

| 2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride | 212.08 | C₆H₉N₃O·HCl | 175.46 | Methyl-pyrazole |

| 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride | EN300-396400 | C₅H₇N₃OS·2HCl | 207.11 | Thiazole ring |

Research Findings

- Structural Impact on Solubility : The ethyl group in the target compound may confer moderate lipophilicity compared to the methyl-substituted analogue (CAS 212.08), which could influence membrane permeability in drug design .

- Psychoactive Derivatives: Aryl-substituted ethanones like bk-2C-B are associated with psychoactivity and thermal instability, as shown in pyrolysis studies . This contrasts with the target compound, which lacks aromatic substituents and is marketed for synthetic applications .

Notes

- Synthesis and Refinement: While SHELX software () is widely used for crystallography, none of the provided studies directly reference X-ray data for the target compound.

- Supplier Data : Enamine Ltd () lists related compounds as building blocks, suggesting shared applications in combinatorial chemistry.

- Safety and Handling: No toxicity data is provided in the evidence; handling precautions should follow standard protocols for hydrochloride salts.

Preparation Methods

Synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone Intermediate

This intermediate is commonly prepared by oxidation of the corresponding 1-(1-ethyl-1H-pyrazol-4-yl)ethanol. A typical procedure involves:

| Parameter | Details |

|---|---|

| Oxidizing agent | Activated manganese(IV) oxide |

| Solvent | Dichloromethane |

| Temperature | 0 to 20 °C |

| Reaction time | 14 hours |

| Yield | Approximately 90% |

| Work-up | Filtration to remove solids; solvent evaporation |

Mechanism: The secondary alcohol on the pyrazole ring is oxidized to the ketone using manganese(IV) oxide, a mild oxidant that preserves the pyrazole ring integrity.

Alpha-Bromination of the Ethanone

To facilitate subsequent amination, alpha-bromination of the ethanone is performed:

| Parameter | Details |

|---|---|

| Brominating agent | Pyridinium tribromide or pyridinium hydrobromide perbromide |

| Solvent | Ethanol and dichloromethane |

| Temperature | 15 to 20 °C |

| Reaction time | 3 to 18 hours |

| Yield | 85-89% |

| Work-up | Quenching with water, extraction, drying, filtration |

This step introduces a bromine atom at the alpha carbon of the ethanone, activating it for nucleophilic substitution.

Amination to Form 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone

The alpha-bromo intermediate undergoes nucleophilic substitution with ammonia or an amine source to introduce the amino group:

| Parameter | Details |

|---|---|

| Aminating agent | Ammonia or ammonium salts |

| Solvent | Typically aqueous or alcoholic solvents |

| Temperature | Ambient to moderate heating |

| Reaction time | Several hours |

| Yield | Variable, often optimized for high conversion |

| Work-up | Acidification with hydrochloric acid to form dihydrochloride salt |

This step converts the bromo-ketone to the amino-ketone, which is then protonated to the dihydrochloride salt to enhance stability and solubility.

Alternative Synthetic Routes and Conditions

Direct Amination: Some protocols explore direct amination of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone using azide intermediates or imidazole-1-sulfonyl azide hydrochloride, followed by reduction to the amine. This approach can offer milder conditions but requires careful handling of azides.

Catalytic Methods: Palladium-catalyzed coupling reactions have been reported for related pyrazole derivatives, enabling functionalization under inert atmosphere and reflux conditions with ligands such as 1,3-bis(diphenylphosphino)propane.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of pyrazolyl ethanol | MnO2, DCM, 0-20 °C, 14 h | ~90 | Mild oxidation preserving pyrazole ring |

| Alpha-bromination | Pyridinium tribromide, EtOH/DCM, 15-20 °C, 3-18 h | 85-89 | Alpha-bromo intermediate formation |

| Amination | NH3 or ammonium salts, aqueous/alcoholic solvent, RT to moderate heat | Variable | Followed by HCl treatment to form dihydrochloride salt |

Analytical and Research Findings

Purity and Yield: High yields (>85%) are achievable with controlled temperature and inert atmosphere, minimizing side reactions such as overbromination or pyrazole ring degradation.

Reaction Monitoring: Techniques such as ^1H-NMR, LC-MS, and IR spectroscopy are routinely used to confirm intermediate and final product structures, with characteristic signals for the pyrazole ring and amino ethanone moiety.

Salt Formation: Conversion to dihydrochloride salt is critical for pharmaceutical formulation, enhancing water solubility and stability, confirmed by elemental analysis and melting point determination.

Q & A

Q. How can researchers optimize the synthesis of 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on reaction parameters such as solvent choice, temperature, and stoichiometry. For pyrazole derivatives, dichloromethane or similar solvents are commonly used, with bases like triethylamine to neutralize byproducts (e.g., HCl). Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize reaction time. Post-synthesis purification via recrystallization or column chromatography can enhance purity. Comparative studies on analogous compounds suggest adjusting the molar ratio of the pyrazole precursor to chloroacetyl chloride to mitigate side reactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer: A multi-technique approach is recommended:

- NMR (¹H/¹³C): Assign proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and confirm the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂).

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, especially for the dihydrochloride salt (e.g., [M+H]⁺ and [M+Cl]⁻ adducts).

- FT-IR: Identify amine N-H stretches (~3200–3400 cm⁻¹) and ketone C=O (~1650–1750 cm⁻¹).

Cross-referencing with databases like PubChem or CAS Common Chemistry ensures consistency with structurally similar compounds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?

Methodological Answer: Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) into target protein pockets (e.g., kinase domains) evaluates binding modes. For pyrazole derivatives, prioritize parameterization of the ethyl group’s steric effects and the protonated amine’s hydrogen-bonding capacity. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

Methodological Answer: Use SHELXL for high-resolution refinement, leveraging its robust handling of twinning and disorder. For ambiguous electron density near the ethyl or amine groups:

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with varying substituents on the pyrazole ring (e.g., bromo, methoxy) to assess electronic effects.

- Salt Forms: Compare dihydrochloride with free base or other salts (e.g., sulfate) to study solubility and bioavailability.

- Biological Assays: Use dose-response curves in target-specific assays (e.g., kinase inhibition) paired with computational SAR models. Reference studies on bk-2C-B analogs for methodology .

Data Contradiction and Validation

Q. How should conflicting purity assessments (HPLC vs. elemental analysis) be resolved?

Methodological Answer:

- HPLC: Ensure method validation (e.g., column type, mobile phase) matches the compound’s polarity. Use diode-array detection to confirm UV purity.

- Elemental Analysis: Account for hygroscopicity of the dihydrochloride salt, which may skew C/H/N ratios. Dry samples rigorously before analysis.

- Cross-Validation: Supplement with LC-MS to detect trace impurities and ¹H NMR integration for quantitative assessment .

Structural and Crystallographic Insights

Q. What are the challenges in determining the crystal structure of this compound?

Methodological Answer:

- Disorder: The ethyl group on the pyrazole ring may exhibit rotational disorder. Address this with TWINABS in SHELXL to model partial occupancy.

- Hydrogen Bonding: Map NH⁺···Cl⁻ interactions using OLEX2 visualization. Compare with reported structures like 2-amino-4'-hydroxyacetophenone HCl to identify packing motifs .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.